molecular formula C13H9F3N4S B2921684 3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole CAS No. 338978-42-0

3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole

Cat. No.: B2921684
CAS No.: 338978-42-0
M. Wt: 310.3
InChI Key: XKWVENGODLCFLS-UHFFFAOYSA-N
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Description

3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole is a complex organic compound characterized by its trifluoromethyl group and thiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes include:

  • Thiazole Formation: : The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.

  • Trifluoromethylation: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Triazole Formation: : The triazole ring can be formed through the reaction of hydrazine with a suitable precursor containing the thiazole and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often requires the use of specialized equipment and controlled environments to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure and properties make it a candidate for drug discovery and development.

Industry

In industry, the compound is used in the production of agrochemicals, materials, and other chemical products. Its trifluoromethyl group imparts desirable properties to the final products, such as increased stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)pyrazole: : This compound also contains a trifluoromethyl group but has a different heterocyclic structure.

  • Trifluoromethylpyridine: : Another compound with a trifluoromethyl group, but with a pyridine ring instead of a thiazole or triazole ring.

Uniqueness

3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole is unique due to its combination of trifluoromethyl, thiazole, and triazole groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-methyl-5-(1-phenyl-1,2,4-triazol-3-yl)-4-(trifluoromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4S/c1-8-18-11(13(14,15)16)10(21-8)12-17-7-20(19-12)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWVENGODLCFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=NN(C=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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